molecular formula C26H18 B14066531 Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)-

Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)-

Cat. No.: B14066531
M. Wt: 330.4 g/mol
InChI Key: PXAYYGCXVVFUIN-WUKNDPDISA-N
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Description

Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of an ethene group substituted with anthracene and naphthalene moieties. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- typically involves the following steps:

    Preparation of Starting Materials: The synthesis begins with the preparation of anthracene and naphthalene derivatives.

    Formation of the Ethene Bridge: The key step involves the formation of the ethene bridge between the anthracene and naphthalene moieties. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the anthracene or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- involves its interaction with molecular targets such as enzymes or receptors. The aromatic rings can participate in π-π stacking interactions, while the ethene bridge can undergo various chemical transformations. These interactions and transformations can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethene, 1-(anthracen-9-yl)-2-(2-naphthyl)-, (E)-: Similar structure but with a different naphthalene substitution pattern.

    Ethene, 1-(phenanthren-9-yl)-2-(1-naphthyl)-, (E)-: Similar structure but with phenanthrene instead of anthracene.

    Ethene, 1-(anthracen-9-yl)-2-(2-anthracenyl)-, (E)-: Similar structure but with two anthracene moieties.

Uniqueness

Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- is unique due to its specific substitution pattern and (E)-configuration. This configuration can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions.

Properties

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

IUPAC Name

9-[(E)-2-naphthalen-1-ylethenyl]anthracene

InChI

InChI=1S/C26H18/c1-4-13-23-19(8-1)11-7-12-20(23)16-17-26-24-14-5-2-9-21(24)18-22-10-3-6-15-25(22)26/h1-18H/b17-16+

InChI Key

PXAYYGCXVVFUIN-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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